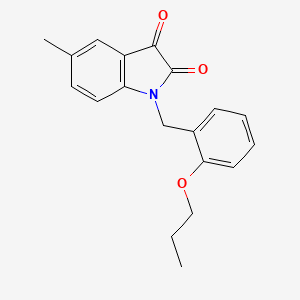

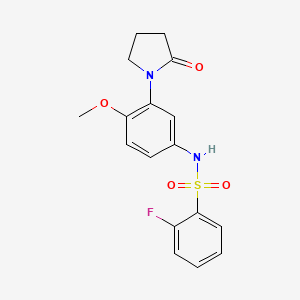

![molecular formula C20H14N6O2S2 B2481247 N-(苯并[d]噻唑-2-基)-2-((4-氧代-1-苯基-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)乙酰胺 CAS No. 850912-06-0](/img/structure/B2481247.png)

N-(苯并[d]噻唑-2-基)-2-((4-氧代-1-苯基-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide" involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks. These compounds facilitate the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products through a process that eliminates by-products like aniline or 2-aminobenzothiazole. This synthetic route is notable for its acceptable product yields and is supported by analytical, spectral, and single-crystal X-ray data (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using analytical techniques such as X-ray diffraction. These studies provide insights into the heterosynthon common among carboxylic acid cocrystals and reveal conformational types present in crystal structures. Such analyses are crucial for understanding the physical and chemical behavior of these compounds (Peterson et al., 2011).

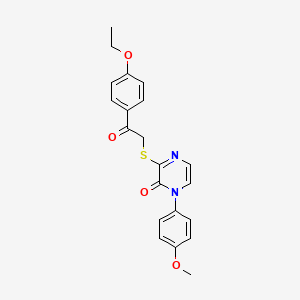

Chemical Reactions and Properties

Compounds within this chemical family exhibit a range of chemical reactions and properties. For instance, their synthesis often involves reactions with pyrazole or other heterocyclic amines, leading to the formation of novel derivatives with potential biological activities. The reactivity of these compounds underscores their versatility and potential utility in various chemical and pharmacological applications (Khalil et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solvatochromic behavior and crystalline forms, have been the subject of detailed studies. These investigations help in understanding the solubility, stability, and crystallization behavior, which are essential for pharmaceutical formulation and material science applications (Özdemir et al., 2015).

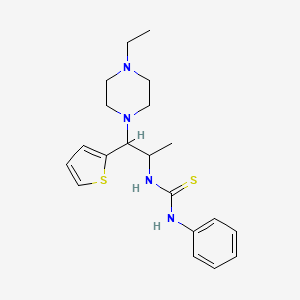

Chemical Properties Analysis

The chemical properties, such as acidity constants and reactivity towards various reagents, have been determined through spectroscopic studies. These studies provide valuable information on the compound's behavior in different chemical environments, crucial for designing reactions and predicting compound interactions (Duran & Canbaz, 2013).

科学研究应用

合成和抗菌活性

这种化合物已被用作合成各种杂环化合物的关键中间体,包括香豆素、吡啶、吡咯和噻唑。这些合成化合物表现出显著的抗菌性能,使它们在药物化学和制药研究中具有价值 (Bondock et al., 2008)。

抗氧化活性

研究还探讨了使用这种化合物作为中间体合成多官能杂环化合物。其中一些合成化合物,特别是吡唑和噻吩衍生物,显示出与抗坏血酸相当的抗氧化活性 (El‐Mekabaty, 2015)。

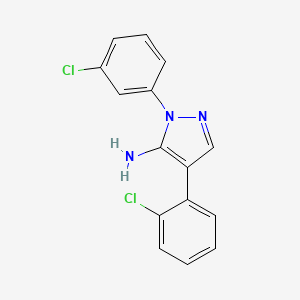

杀虫评估

这种化合物已被用于制备各种杂环化合物,如吡咯、吡啶和噻吩,这些化合物已被测试为杀虫剂。这项研究在农业科学中对害虫控制尤为重要 (Fadda et al., 2017)。

生物活性磺胺噻唑衍生物的合成

研究还专注于使用这种化合物合成生物活性磺胺噻唑衍生物。这些衍生物已被评估为潜在的杀虫剂,有助于新农药的开发 (Soliman et al., 2020)。

作用机制

Target of Action

The primary targets of CCG-28636 are the Rho pathway and the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . The Rho pathway plays a crucial role in cell signaling events associated with several human cancers . MRTF-A, on the other hand, is a transcriptional coactivator that plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-28636 acts as a specific inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It inhibits SRF-driven luciferase expression in cells following stimulation with constitutively active Gα13 . The compound also inhibits the nuclear accumulation of MRTF-A .

Biochemical Pathways

CCG-28636 affects the Rho/SRF pathway, which is involved in several in vitro cancer cell functional assays . The Rho family of small GTPases play important roles in cellular processes such as cell adhesion, migration, invasion, extravasation, survival, and proliferation .

Result of Action

CCG-28636 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O2S2/c27-16(23-20-22-14-8-4-5-9-15(14)30-20)11-29-19-24-17-13(18(28)25-19)10-21-26(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJVUXBPHXQKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-imidazo[4,5-g]quinoxaline-6,7-diol](/img/structure/B2481176.png)

![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)

![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)

![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)